molecular formula C17H16Cl2O B1360600 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-48-4

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1360600
M. Wt: 307.2 g/mol
InChI Key: WDGLJZFMTGPJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the CAS Number: 898794-48-4 . It belongs to the class of chalcone derivatives. The IUPAC name of this compound is 1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The molecular formula of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is C17H16Cl2O . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 307.22 .

Scientific Research Applications

Copolymer Synthesis

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has been utilized in the synthesis of novel copolymers. Specifically, its derivatives, such as trisubstituted ethylenes and ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, resulting in copolymers with high glass transition temperatures and substantial decrease in chain mobility due to their high dipolar character (Kim et al., 1999).

Complex Formation

This compound is also involved in forming tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. The process includes reactions with trisdiolatotungsten(VI) complexes and phenolic ligand precursors leading to the formation of monomeric oxotungsten complexes. These complexes can be further modified to create dichloro complexes, useful in catalyzing ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

Crystallography Studies

In crystallography, 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has been used to analyze molecular structures. For instance, the title compound, C17H15Cl2NO, exhibited interactions between molecules such as C—H⋯O and weak C—H⋯π interactions (Bappalige et al., 2009).

Synthesis of Schiff Bases

In the field of medicinal chemistry, derivatives of this compound have been synthesized and characterized as Schiff bases. These compounds showed promising results in cytotoxicity studies against cancer cell lines, indicating their potential use in cancer treatment research (Uddin et al., 2020).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGLJZFMTGPJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644704
Record name 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-48-4
Record name 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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